molecular formula C16H15BrO B13348900 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan

1-Bromo-6-(tert-butyl)dibenzo[b,d]furan

Cat. No.: B13348900
M. Wt: 303.19 g/mol
InChI Key: OEDBBQNDEXXILI-UHFFFAOYSA-N
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Description

1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is a high-purity chemical intermediate designed for advanced research and development applications. Its molecular structure, which incorporates both a bromine atom and a sterically bulky tert-butyl group on a dibenzofuran core, makes it a versatile building block in organic synthesis. This compound is primarily valued in the field of organic electronic materials, where such brominated dibenzofuran derivatives serve as crucial precursors for the synthesis of more complex organic semiconductors and emissive materials used in OLED devices . In medicinal chemistry, the dibenzofuran scaffold is recognized as a privileged structure found in numerous biologically active molecules . Researchers utilize this brominated derivative as a key synthon in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald couplings, to generate novel compound libraries for pharmaceutical screening . The tert-butyl group can enhance the compound's solubility and influence its metabolic stability. The mechanism of action for any resulting bioactive molecule is highly dependent on the final synthesized structure, but often involves interactions with enzyme active sites or cellular receptors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15BrO

Molecular Weight

303.19 g/mol

IUPAC Name

1-bromo-6-tert-butyldibenzofuran

InChI

InChI=1S/C16H15BrO/c1-16(2,3)11-7-4-6-10-14-12(17)8-5-9-13(14)18-15(10)11/h4-9H,1-3H3

InChI Key

OEDBBQNDEXXILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=C2C(=CC=C3)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 1 Bromo 6 Tert Butyl Dibenzo B,d Furan

Transformations Involving the Bromine Substituent

The bromine atom at the C-1 position is the most versatile functional group for derivatization, primarily serving as an anchor point for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds by replacing the bromine atom with a wide variety of organic groups. researchgate.net The electron-rich nature of the dibenzofuran (B1670420) ring and the C-Br bond's susceptibility to oxidative addition make 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan an excellent substrate for these transformations.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the aryl bromide in the presence of a palladium or nickel catalyst. researchgate.net It is known for its high functional group tolerance and reactivity. The reaction of this compound with an organozinc compound (R-Zn-X) would yield the corresponding 1-substituted-6-(tert-butyl)dibenzo[b,d]furan. Highly active palladium catalysts, such as those employing bulky phosphine (B1218219) ligands, are effective for these types of transformations. nih.gov

Suzuki Reaction: The Suzuki reaction is one of the most widely used cross-coupling methods, coupling an organoboron species (typically a boronic acid or boronic ester) with an organohalide. wikipedia.orgmdpi.com This reaction is valued for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts. wikipedia.orgnih.gov The coupling of this compound with a suitable boronic acid (RB(OH)₂) in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond at the C-1 position. nih.govresearchgate.net Catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for coupling heteroaryl bromides. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. thieme-connect.de This method is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds. thieme-connect.de Reacting this compound with an alkene (e.g., an acrylate (B77674) or styrene) would append a vinyl group at the C-1 position. The reaction's success can be highly dependent on the choice of catalyst, base, and solvent. rsc.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromoarenes
ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
NegishiOrganozinc (R-ZnX)Pd(PPh₃)₄, Pd(dppf)Cl₂Not requiredTHF, Dioxane
SuzukiBoronic Acid (RB(OH)₂)Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, DME
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, NaOAc, K₂CO₃DMF, Acetonitrile

Direct nucleophilic aromatic substitution (SNAAr) of the bromine atom on this compound is generally challenging. libretexts.org Such reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups, which are absent in this molecule. mdpi.com However, under specific conditions, such as using strong nucleophiles or employing transition-metal catalysis (e.g., Buchwald-Hartwig amination for N-nucleophiles or Ullmann condensation for O- and S-nucleophiles), substitution of the bromine can be achieved. For instance, reactions with amines, thiols, or alkoxides could potentially replace the bromine atom.

The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, a process known as dehalogenation. This transformation is useful for synthesizing the parent 6-(tert-butyl)dibenzo[b,d]furan scaffold or for removing the bromine after it has served its purpose as a directing group. Common methods for this reduction include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or reaction with metal hydrides.

Reactions at the tert-Butyl Group

The tert-butyl group is generally considered to be robust and sterically hindering, which can influence the reactivity of the adjacent positions on the aromatic ring. semanticscholar.org It also improves the solubility of the molecule in organic solvents. semanticscholar.org While typically unreactive, under certain conditions, it can undergo transformations.

The tert-butyl group is susceptible to oxidation, particularly by enzymatic systems like cytochrome P450 enzymes. hyphadiscovery.com In a synthetic context, strong oxidizing agents can lead to the degradation of the group. However, more controlled oxidation can lead to valuable derivatives. For example, hydroxylation of one of the methyl groups can occur, yielding a tertiary alcohol. Further oxidation can lead to the corresponding carboxylic acid. hyphadiscovery.com This transformation is analogous to the metabolism of drugs containing tert-butyl moieties, where hydroxylation is a common metabolic pathway. hyphadiscovery.com For instance, the drug terfenadine (B1681261) is metabolized by oxidation of its tert-butyl group to fexofenadine, an active metabolite. hyphadiscovery.com

Reactivity of the Dibenzo[b,d]furan Core in Substituted Derivatives

The dibenzo[b,d]furan ring system is an electron-rich aromatic core, making it susceptible to electrophilic substitution reactions. chemicalbook.com The positions for electrophilic attack are influenced by the electronic and steric effects of the existing substituents. In this compound, the bromine atom is a deactivating but ortho-, para-directing group, while the tert-butyl group is an activating, ortho-, para-directing group.

Electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) would likely be directed to the positions activated by the tert-butyl group and not significantly deactivated by the bromine. The most probable sites for a subsequent substitution would be the C-7 and C-9 positions, which are para and ortho to the activating tert-butyl group, respectively, and are on the opposite ring from the deactivating bromine atom. The steric bulk of the tert-butyl group might favor substitution at the more accessible C-7 position over the C-9 position. The reactivity of the benzofuran (B130515) core in general shows a preference for substitution at the C-2 and C-3 positions, but in this dibenzo-fused system, the reactivity is dominated by the benzene (B151609) ring electronics. chemicalbook.comresearchgate.net

Electrophilic Aromatic Substitution on Functionalized Dibenzofurans

In functionalized dibenzofurans, the nature of the existing substituents plays a crucial role in directing the incoming electrophile. Electron-donating groups enhance the reactivity of the ring towards EAS and typically direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, electron-withdrawing groups decrease the reactivity and direct electrophiles to the meta position.

Research on the electrophilic substitution of dibenzofuran itself has shown that reactions such as nitration and halogenation occur preferentially at the 2-position. This preference is attributed to the stabilization of the cationic intermediate by the adjacent oxygen atom and the benzene ring.

Regioselectivity Influences of Bromo and tert-Butyl Groups

In this compound, the regioselectivity of further electrophilic aromatic substitution is a complex interplay of the directing effects of both the bromo and tert-butyl groups, as well as the inherent reactivity of the dibenzofuran core.

The tert-butyl group at the 6-position is an electron-donating group through induction and hyperconjugation. nih.gov As such, it is an activating group and an ortho-, para-director. nih.gov It will therefore direct incoming electrophiles to positions 7 and 9. However, the bulky nature of the tert-butyl group can sterically hinder attack at the adjacent ortho position (position 7). nih.gov

The bromo group at the 1-position has a dual effect. It is an electron-withdrawing group through induction due to its electronegativity, which deactivates the ring towards EAS. However, it is also a resonance donor due to its lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions (positions 2 and 4).

Considering these combined effects, the most likely positions for electrophilic attack on this compound are positions 2, 4, 7, and 9. The steric hindrance from the tert-butyl group might disfavor substitution at position 7. The deactivating inductive effect of the bromine atom would make the ring it is attached to less reactive than the other. Therefore, a careful analysis of the specific reaction conditions and the nature of the electrophile is necessary to predict the major product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of tert-Butyl Group (at C6)Influence of Bromo Group (at C1)Overall Predicted Reactivity
2 -Ortho-directing (activating via resonance)Favorable
3 -Meta-directing (deactivating via induction)Less Favorable
4 -Para-directing (activating via resonance)Favorable
7 Ortho-directing (activating)-Potentially Favorable (steric hindrance may apply)
8 Meta-directing (deactivating)-Less Favorable
9 Para-directing (activating)-Favorable

Catalytic Applications and Ligand Development from this compound Derivatives

The structural rigidity and potential for functionalization make dibenzofuran derivatives attractive scaffolds for the development of ligands in catalysis. The presence of a bromine atom in this compound is particularly advantageous, as it allows for the introduction of various coordinating groups through well-established cross-coupling methodologies.

Utilization as Ligands in Transition Metal Catalysis

Dibenzofuran-based phosphine ligands have been synthesized and investigated for their applications in transition metal catalysis. The bromine atom in this compound can be readily converted into a phosphine group, a common coordinating moiety in catalysis. This transformation can be achieved through a lithium-halogen exchange followed by reaction with a chlorophosphine, or via palladium-catalyzed C-P bond formation reactions.

For example, dibenzofuran platforms have been decorated with phosphine oxide groups to create ligands for metal coordination. nih.govacs.org The synthesis of 4,6-bis(diphenylphosphinoyl)dibenzofuran demonstrates a viable route to functionalize the dibenzofuran core. nih.govacs.org A similar strategy could be employed starting from a dibrominated derivative of this compound.

Furthermore, the bromo-functionalized dibenzofuran can serve as a precursor for the synthesis of biaryl ligands through Suzuki-Miyaura coupling. mdpi.com This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an arylboronic acid or ester. mdpi.com The resulting biaryl dibenzofuran could then be further functionalized to create novel ligand architectures. The Heck reaction provides another avenue for derivatization, allowing for the introduction of alkenyl substituents.

Table 2: Potential Derivatization Reactions for Ligand Synthesis

ReactionReagentsPotential ProductApplication
Phosphination 1. n-BuLi 2. ClPPh21-(Diphenylphosphino)-6-(tert-butyl)dibenzo[b,d]furanLigand for cross-coupling, hydrogenation, etc.
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base1-Aryl-6-(tert-butyl)dibenzo[b,d]furanPrecursor for biaryl phosphine ligands.
Heck Coupling Alkene, Pd catalyst, base1-Alkenyl-6-(tert-butyl)dibenzo[b,d]furanFunctionalized olefinic derivatives.
Buchwald-Hartwig Amination Amine, Pd catalyst, base1-Amino-6-(tert-butyl)dibenzo[b,d]furanPrecursor for N-heterocyclic carbene (NHC) ligands.

Role in Organocatalysis

While the use of dibenzofuran scaffolds in organocatalysis is less explored compared to other heterocyclic systems, their rigid structure and potential for introducing chiral moieties make them promising candidates for the development of novel organocatalysts. The functionalization of the dibenzofuran core with known organocatalytic motifs, such as proline or thiourea (B124793) derivatives, could lead to new catalysts for asymmetric transformations.

The derivatization of this compound can provide access to a range of precursors for organocatalyst synthesis. For instance, the bromine atom can be replaced by nitrogen-containing groups via Buchwald-Hartwig amination, which can then be elaborated into chiral amines or amides. These functionalized dibenzofurans could act as scaffolds that influence the stereochemical outcome of a reaction through their defined three-dimensional structure.

The development of organocatalysts from biomass-derived difuran compounds provides a conceptual framework for how the dibenzofuran scaffold could be utilized. rsc.org By attaching catalytically active groups, such as amino acids, to the rigid dibenzofuran backbone, it may be possible to create enzyme-mimicking catalysts for various organic transformations. rsc.org

Advanced Spectroscopic and Structural Characterization of 1 Bromo 6 Tert Butyl Dibenzo B,d Furan and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including substituted dibenzofurans like 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic protons of the tert-butyl group. The dibenzofuran (B1670420) core has six aromatic protons. The introduction of the bromo and tert-butyl groups leaves six unique aromatic protons on the skeleton. Their chemical shifts are influenced by the electron-withdrawing (deshielding) nature of the bromine atom and the ether oxygen, and the electron-donating (shielding) nature of the tert-butyl group. wisc.edu Aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. ucalgary.ca Protons ortho to the bromine atom are expected to be shifted downfield, while those ortho and para to the tert-butyl group would be shifted slightly upfield compared to the unsubstituted dibenzofuran. chemicalbook.com The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, significantly upfield, typically around δ 1.3-1.5 ppm, due to their aliphatic nature. The coupling patterns (e.g., doublets, triplets, or doublet of doublets) of the aromatic protons will be governed by ortho (³J ≈ 7–10 Hz) and meta (⁴J ≈ 2–3 Hz) coupling interactions, providing crucial information about their relative positions. wisc.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The molecule contains 16 carbon atoms, which are expected to give rise to 12 distinct signals in the aromatic region (typically δ 110-160 ppm) and 2 signals in the aliphatic region for the tert-butyl group. The carbon atom directly attached to the bromine (C-1) will experience a significant shielding effect (ipso-effect), shifting it upfield relative to a typical aromatic carbon, while adjacent carbons will be deshielded. The quaternary carbon of the tert-butyl group is expected around δ 35 ppm, and the methyl carbons around δ 31 ppm.

Advanced 2D NMR Techniques: For a definitive assignment of all proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR experiments are essential. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons on the aromatic rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments, confirming the positions of the substituents. researchgate.net

These advanced techniques, combined with the foundational 1D spectra, provide a comprehensive and robust method for the complete structural verification of this compound. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted chemical shift values (in ppm) based on additive substituent effects on the dibenzofuran core. Actual experimental values may vary.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-27.4 - 7.6123 - 126
H-37.3 - 7.5128 - 131
H-47.9 - 8.1121 - 124
H-77.8 - 8.0125 - 128
H-87.4 - 7.6118 - 121
H-97.5 - 7.7123 - 126
tert-butyl (-CH₃)1.3 - 1.5 (singlet, 9H)30 - 32
tert-butyl (quaternary C)-34 - 36
C-1 (C-Br)-112 - 115
C-6 (C-tBu)-148 - 151
C-4a-122 - 125
C-4b-155 - 158
C-5a-154 - 157
C-9a-124 - 127
C-9b-111 - 114
C-O-154 - 158

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) stands as a powerful analytical technique for the detailed characterization of complex samples, offering enhanced separation capacity and sensitivity. This method is particularly well-suited for the analysis of halogenated aromatic compounds, including this compound and its analogues, which are often present in intricate environmental or synthetic matrices.

The enhanced resolving power of GC×GC is achieved by subjecting the effluent from a primary gas chromatography column to further separation on a second, shorter column with a different stationary phase. nih.gov This process, facilitated by a modulator, allows for the separation of co-eluting compounds from the first dimension, spreading them across a two-dimensional chromatographic plane. When coupled with TOFMS, which provides rapid, full-spectrum mass analysis, this technique enables the confident identification and quantification of target analytes even at trace levels. sepscience.com

Research Findings

Research on brominated dibenzofurans and related halogenated compounds demonstrates the utility of GC×GC-TOFMS for their comprehensive screening and identification. nih.gov The structured nature of the 2D chromatograms allows for the differentiation of isomers that would otherwise be difficult to separate using conventional one-dimensional GC. The high mass accuracy and resolution of TOFMS are critical for determining the elemental composition and confirming the identity of brominated species through their characteristic isotopic patterns. nih.gov

In a hypothetical analysis of a sample containing this compound and related structures, a GC×GC-TOFMS system would likely employ a nonpolar primary column and a more polar secondary column. This setup separates compounds based on their boiling points in the first dimension and their polarity in the second dimension. The tert-butyl group in this compound would significantly influence its retention behavior compared to unsubstituted or less substituted analogues.

The mass spectrum obtained by TOFMS would be expected to show a characteristic molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern resulting from the presence of a single bromine atom (approximately equal intensities for 79Br and 81Br) would be a key identifier. Fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl substituent, followed by further fragmentation of the dibenzofuran ring system.

Data Tables

The following interactive table represents hypothetical data from a GC×GC-TOFMS analysis of this compound and two of its potential analogues. The retention times (¹t_R_ and ²t_R_) illustrate the separation in the first and second dimensions, respectively. The measured molecular ion (M+) m/z values demonstrate the high mass accuracy achievable with TOFMS, and the key fragment ions are indicative of the compound's structure.

Compound¹t_R (s)²t_R_ (s)Measured [M+] (m/z)Key Fragment Ions (m/z)
1-Bromodibenzo[b,d]furan12502.5247.9629168.0570, 139.0542
This compound15003.1304.0252289.0018, 168.0570
1,9-Dibromo-6-(tert-butyl)dibenzo[b,d]furan17203.5381.9357366.9123, 287.9234

This data illustrates the capability of GC×GC-TOFMS to separate closely related brominated dibenzofurans based on differences in their substitution patterns, providing confident identification through accurate mass measurements and characteristic fragmentation.

Computational Chemistry and Theoretical Investigations of 1 Bromo 6 Tert Butyl Dibenzo B,d Furan Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ufla.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com

The energy and spatial distribution of these orbitals in 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan dictate its reactive behavior. The HOMO is expected to be distributed across the electron-rich dibenzofuran (B1670420) ring system, indicating the likely sites for electrophilic attack. Conversely, the LUMO distribution highlights the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating the molecule's kinetic stability and chemical hardness. espublisher.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. espublisher.comnih.gov From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's properties. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents typical values expected from a DFT calculation for a molecule of this type and is for illustrative purposes.

ParameterFormulaValue (eV)
EHOMO--6.15
ELUMO--1.80
Energy Gap (ΔE)ELUMO - EHOMO4.35
Ionization Potential (I)-EHOMO6.15
Electron Affinity (A)-ELUMO1.80
Chemical Hardness (η)(I - A) / 22.175
Chemical Softness (S)1 / (2η)0.23
Electronegativity (χ)(I + A) / 23.975
Electrophilicity Index (ω)χ² / (2η)3.63

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, signifying areas of high electron density that are prone to electrophilic attack. nih.gov Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.gov Green regions represent neutral or nonpolar areas. For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the furan (B31954) moiety and the bromine atom due to their electronegativity and lone pairs of electrons. Positive potentials (blue) would be expected around the hydrogen atoms of the aromatic rings. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting the initial steps of a chemical reaction.

DFT calculations are exceptionally useful for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms, intermediates, and transition states. pku.edu.cn A transition state (TS) represents the highest energy point along the minimum energy pathway connecting reactants and products and is characterized as a first-order saddle point on the potential energy surface. youtube.com

By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants, the feasibility and rate of a reaction can be predicted. pku.edu.cn For this compound, this methodology could be applied to investigate various reactions, such as Suzuki or Buchwald-Hartwig cross-coupling at the C-Br bond, or electrophilic aromatic substitution on the dibenzofuran core. The calculations would involve optimizing the geometries of the reactants, products, and the proposed transition state to elucidate the most favorable reaction pathway. researchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Reaction This table provides an example of relative energies that might be calculated for a reaction involving this compound.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State (TS)Highest energy point on reaction coordinate+22.5
IntermediateA meta-stable species along the pathway+5.3
ProductsFinal molecules-15.8

Quantum Chemical Calculations for Spectroscopic Property Predictions

Quantum chemical methods can simulate various types of spectra, providing a powerful complement to experimental spectroscopic analysis. These theoretical predictions can aid in the structural confirmation of a synthesized compound and the interpretation of complex experimental data. mdpi.com

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculation determines the harmonic vibrational frequencies and their corresponding intensities, which arise from the different normal modes of molecular vibration. researchgate.net The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using an empirical scaling factor to improve agreement with experimental data. researchgate.net

For this compound, a vibrational analysis would predict the characteristic frequencies for its functional groups, such as the aromatic C-H stretching, C=C ring stretching, C-O-C asymmetric stretching of the furan ring, C-Br stretching, and the vibrations associated with the tert-butyl group. This theoretical spectrum is invaluable for assigning the absorption bands observed in an experimental FT-IR or FT-Raman spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table shows representative frequency ranges for the vibrations in this compound. Scaled values are often used to compare with experimental data.

Vibrational ModeFunctional GroupTypical Calculated Frequency (cm⁻¹)
Aromatic C-H StretchAr-H3100 - 3200
Aliphatic C-H Stretcht-Butyl C-H2950 - 3050
Aromatic C=C StretchAr C=C1500 - 1650
Asymmetric C-O-C StretchFuran C-O-C1250 - 1350
C-Br StretchAr-Br550 - 650

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra, such as UV-Visible spectra. mdpi.comresearchgate.net TD-DFT calculates the vertical excitation energies required to promote an electron from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. mdpi.com

The simulation also yields the oscillator strength (f) for each electronic transition, which is proportional to the intensity of the corresponding absorption band. mdpi.com Analysis of the molecular orbitals involved in the primary transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) provides insight into the nature of the electronic excitations, such as π→π* or n→π* transitions. espublisher.com For this compound, TD-DFT would predict the absorption bands arising from the π-conjugated system of the dibenzofuran core.

Table 4: Sample TD-DFT Simulation Results This table illustrates the kind of data obtained from a TD-DFT calculation to predict a UV-Vis spectrum.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13.953140.25HOMO → LUMO (85%)
S0 → S24.212940.08HOMO-1 → LUMO (70%)
S0 → S34.552720.41HOMO → LUMO+1 (65%)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For a compound like this compound, MD simulations could provide valuable insights into its behavior at the atomic level, particularly its interactions with biological systems or materials.

Application to Substituted Dibenzofurans:

Research on related compounds, such as chlorinated dibenzofurans, has utilized MD simulations to investigate their permeation through lipid membranes. nih.govmdpi.com These studies are crucial for understanding the bioavailability and transport mechanisms of such compounds within biological systems. A typical MD simulation setup would involve placing the dibenzofuran derivative in a solvated lipid bilayer and simulating the system's evolution over time.

Hypothetical MD Simulation Parameters for this compound:

A hypothetical MD simulation to study the interaction of this compound with a model cell membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC bilayer) could involve the following parameters:

ParameterValue/Description
Force Field GROMOS54a7
Water Model SPC/E
System Size ~128 lipids, ~15,000 water molecules
Simulation Time 500 nanoseconds
Temperature 310 K
Pressure 1 bar
Ensemble NPT (isothermal-isobaric)

Potential Research Findings:

From such a simulation, one could derive the potential of mean force (PMF) profile, which describes the energy landscape as the molecule crosses the membrane. This would reveal the free energy barriers for entering and traversing the lipid bilayer. It is plausible that the bulky tert-butyl group would significantly influence the orientation and dynamics of the molecule within the membrane. The bromine atom, being electronegative, could also engage in specific interactions with the lipid headgroups or the aqueous environment. These simulations could elucidate how these substituents affect the compound's passive diffusion across cell membranes, a key factor in its pharmacokinetic profile. nih.govmdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical parameters)

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govresearchgate.net For this compound, QSAR/QSPR models could be developed to predict various endpoints, such as toxicity, binding affinity to specific receptors, or properties like solubility and lipophilicity.

Methodology in Dibenzofuran Research:

In studies of other dibenzofuran derivatives, QSAR models have been successfully employed to understand the structural requirements for specific biological activities, such as enzyme inhibition. nih.govtandfonline.com These models are built upon a set of "descriptors," which are numerical representations of the chemical structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Relevant Chemical Parameters (Descriptors) for a Hypothetical QSAR/QSPR Study:

A QSAR/QSPR study of this compound and related compounds would involve the calculation of various descriptors. A selection of potentially relevant chemical parameters is presented in the table below.

Descriptor ClassDescriptor NameDescriptionPotential Relevance for this compound
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Influences diffusion and transport properties.
Topological Zagreb IndexA molecular descriptor based on the degrees of the vertices of the molecular graph.Relates to the branching and complexity of the molecule.
Geometrical Molecular Surface Area (MSA)The surface area of the molecule.Important for interactions with receptors and solubility.
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the electron-donating ability of the molecule.
Quantum-Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the electron-accepting ability of the molecule.
Quantum-Chemical Dipole MomentA measure of the polarity of the molecule.Influences intermolecular interactions and solubility.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of the lipophilicity of the compound.

By developing a mathematical model that links these descriptors to a specific activity or property, it would be possible to predict the behavior of this compound and to design new derivatives with desired characteristics. For instance, the lipophilicity (LogP) would be significantly influenced by the large, nonpolar tert-butyl group, while the electronic properties (HOMO/LUMO energies, dipole moment) would be affected by the electron-withdrawing bromine atom. These parameters are crucial in determining how the molecule interacts with its biological targets. researchgate.net

Applications of 1 Bromo 6 Tert Butyl Dibenzo B,d Furan in Advanced Materials Science

Organic Electronics (OE) and Optoelectronic Devices

The unique structure of the dibenzofuran (B1670420) moiety makes it a valuable component in the design of materials for organic electronic and optoelectronic devices. The bromo-functionalization on the 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan molecule is a key feature, providing a reactive site for cross-coupling reactions, which allows for the extension of the π-conjugated system. This enables the synthesis of larger, more complex molecules with tailored electronic properties for specific device applications.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Properties

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on the dibenzofuran core are recognized for their high triplet energy and bipolar charge transport capabilities. These characteristics make them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to phosphorescent guest emitters.

While direct data on this compound as a luminescent material is not available, its derivatives have been extensively studied. For instance, by using the bromo- functionality to couple dibenzofuran with other moieties like cyanofluorene, researchers have synthesized bipolar host materials. In one such study, a yellow PhOLED employing a dibenzofuran-based host, 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF), achieved a maximum external quantum efficiency (EQE) of 25.3% and a maximum current efficiency of 77.2 cd/A. catsyn.combldpharm.com The introduction of dibenzofuran into multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters has also led to materials with high photoluminescence quantum yields (PLQY) of up to 92% and devices with remarkable EQEs of 25.9%. dtic.mil These results underscore the potential of materials derived from this compound in creating highly efficient OLEDs.

Table 1: Performance of OLEDs with Dibenzofuran-Derivative Host Materials

Host Material Emitter Max. Current Efficiency (cd/A) Max. EQE (%) Color Coordinates
CF-1-BzF PO-01 (Yellow) - - (0.50, 0.50)
CF-2-BzF PO-01 (Yellow) 77.2 25.3 (0.50, 0.49)
CF-3-BzF PO-01 (Yellow) - - (0.51, 0.49)
CF-4-BzF PO-01 (Yellow) - - (0.50, 0.50)

Organic Thin-Film Transistors (OTFTs) and Charge Transport Characteristics

The dibenzofuran core is a promising component for organic semiconductors in Organic Thin-Film Transistors (OTFTs) due to its rigid structure, which can promote ordered molecular packing and efficient charge transport. The tert-butyl group on this compound can enhance the solubility of resulting materials in organic solvents, facilitating solution-based processing of thin films. However, it can also influence charge mobility. Studies on other organic semiconductors, such as rubrene (B42821), have shown that bulky tert-butyl groups can increase the positional disorder among molecules, which may lead to a reduction in hole mobility. mdpi.com For instance, the hole mobility for rubrene was measured at 7–9 × 10⁻³ cm² V⁻¹ s⁻¹, while the bulkier tetra(t-butyl)-rubrene exhibited a lower mobility of about 2 × 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com

While specific OTFT performance data for materials directly synthesized from this compound are not prominently available in the literature, the general field of furan-based semiconductors has seen significant progress. Some quinoidal oligofuran materials have achieved charge mobilities as high as 7.7 cm²V⁻¹s⁻¹. The bromo-substituent on the title compound provides a convenient route to synthesize more complex, conjugated molecules via reactions like Suzuki coupling, which could then be investigated as active layers in OTFTs.

Hole Transport Materials (HTMs) and Electron Blocking Layers (EBLs)

Dibenzofuran derivatives have demonstrated significant promise as Hole Transport Materials (HTMs) and Electron Blocking Layers (EBLs) in organic electronic devices. The high triplet energy of the dibenzofuran unit makes it suitable for EBLs in phosphorescent OLEDs, preventing triplet excitons from quenching at the interface with the hole transport layer.

The utility of the dibenzofuran scaffold in HTMs is particularly evident in the context of perovskite solar cells. The rigid structure contributes to good thermal stability and the potential for high hole mobility. The bromo- functionality of this compound allows it to be used as an intermediate in the synthesis of more complex HTMs. For example, bromo-dibenzofuran derivatives are used as starting points to build larger oligomeric HTMs.

Photovoltaic Applications (Dye-Sensitized Solar Cells, Perovskite Solar Cells)

The development of efficient Hole Transport Materials (HTMs) is critical for advancing the performance of Perovskite Solar Cells (PSCs). Dibenzofuran-based molecules are attractive candidates due to their high thermal stability and tunable electronic properties. Research has shown that by extending the π-conjugation of dibenzofuran-based HTMs, it is possible to deepen the HOMO energy levels, increase thermal stability, and enhance hole mobility.

A study on a series of oligomer HTMs (mDBF, bDBF, and tDBF) synthesized from a bromo-dibenzofuran precursor demonstrated a clear structure-property relationship. As the number of p-methoxyaniline-substituted dibenzofuran units increased, the hole mobility improved. The doped tDBF material achieved the highest hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. When incorporated into flexible n-i-p PSCs, the device using tDBF as the HTM yielded a power conversion efficiency (PCE) of 19.46%. These results highlight the significant potential of using this compound as a foundational element for synthesizing next-generation, low-cost, and efficient HTMs for PSCs.

Table 2: Properties and Performance of Dibenzofuran-Based Hole Transport Materials in Perovskite Solar Cells

Material HOMO Level (eV) LUMO Level (eV) Hole Mobility (cm² V⁻¹ s⁻¹) PCE (%) Voc (V) Jsc (mA/cm²) FF (%)
mDBF -5.27 -3.10 1.8 x 10⁻³ 17.65 1.05 22.84 73.5
bDBF -5.29 -3.17 4.2 x 10⁻³ 18.57 1.07 23.01 75.4

Polymer Chemistry and Functional Materials

In polymer chemistry, the incorporation of rigid aromatic structures like dibenzofuran into polymer backbones is a well-established strategy to enhance the thermal, mechanical, and electronic properties of the resulting materials. The this compound molecule is a valuable monomer or precursor for creating such functional polymers.

Incorporation into Polymeric Frameworks

The bromine atom on this compound allows it to be incorporated into polymeric structures through various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. This would introduce the thermally stable and electronically active dibenzofuran unit into the main chain of a conjugated polymer. Such polymers could find applications as active materials in organic solar cells, OFETs, or as hosts in polymer light-emissive diodes (PLEDs).

The tert-butyl group would likely improve the solubility of the resulting polymer, which is a critical factor for solution-based processing techniques like spin-coating or inkjet printing. While specific examples of polymers synthesized directly from this compound are not detailed in the literature, the synthesis of polyphenylenes from related monomers like 1-bromo-4-lithiobenzene demonstrates the feasibility of such polymerization strategies. dtic.mil The incorporation of the dibenzofuran moiety is expected to yield polymers with high thermal stability and potentially useful charge transport and luminescent properties for advanced material applications.

Development of Fluorescent Polymer Probes

The dibenzofuran scaffold is a well-established fluorophore, and its incorporation into polymeric structures can lead to materials with desirable photophysical properties for sensing and imaging applications. The bromo-functionalization on the this compound molecule offers a convenient handle for polymerization reactions, such as Suzuki or Sonogashira cross-coupling, allowing for its integration into the main chain or as a pendant group of a polymer.

The tert-butyl group can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial aspect for their processability into thin films or nanoparticles. Furthermore, the steric hindrance provided by the tert-butyl group can prevent intermolecular π-π stacking in the solid state, a common cause of fluorescence quenching. This can lead to polymers that exhibit strong fluorescence even in the solid state, a highly sought-after characteristic for the fabrication of solid-state sensors and organic light-emitting diodes (OLEDs).

Research on related benzofuran-containing polymers has demonstrated their potential as highly fluorescent materials. For instance, a novel alternating benzofuran (B130515)–ethynylene copolymer has been synthesized, exhibiting extremely strong fluorescence with a quantum yield as high as 75%. This highlights the promise of incorporating dibenzofuran units, such as this compound, into conjugated polymer backbones to create highly emissive materials for advanced applications.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the dibenzofuran core, coupled with the specific substitutions in this compound, makes it an attractive candidate for the design of small-molecule fluorescent probes and chemical sensors.

The rigid and planar structure of the dibenzofuran moiety is a key feature for the design of conformationally restricted fluorescent probes. This rigidity minimizes non-radiative decay pathways that are often associated with molecular vibrations and rotations, leading to enhanced fluorescence quantum yields.

Recent studies have focused on the synthesis of dibenzofuran-based α-amino acids as conformationally rigid analogues of tyrosine. acs.orgnih.gov These unnatural amino acids, when incorporated into peptides, can serve as fluorescent probes to monitor biological processes such as peptide hydrolysis by proteases. acs.orgnih.gov The dibenzofuran core in these mimics provides a stable and predictable fluorescent signal, and its photophysical properties are often insensitive to environmental changes, making them reliable reporters. acs.orgnih.gov

The synthetic strategies developed for these dibenzofuran α-amino acids often involve palladium-catalyzed cross-coupling reactions, which could be readily adapted for this compound. acs.orgnih.gov The bromo-substituent provides a reactive site for coupling with other molecular fragments to construct more complex and targeted fluorescent probes.

Table 1: Photophysical Properties of a Fluorescent Dibenzofuran α-Amino Acid Analogue

CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)
Dibenzofuran α-amino acid2803200.15

Data synthesized from studies on related dibenzofuran amino acid analogues. acs.orgnih.gov

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. nih.gov This property is highly desirable for applications in chemical sensing, bio-imaging, and OLEDs, as it overcomes the common problem of aggregation-caused quenching (ACQ) observed in many traditional fluorophores.

The presence of the bulky tert-butyl group in this compound suggests that it could be a precursor for molecules exhibiting AIE. The tert-butyl group can act as a rotor that, in dilute solutions, promotes non-radiative decay pathways through intramolecular rotations, leading to weak fluorescence. In the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and activates the radiative pathway, resulting in strong fluorescence emission.

Research on diphenyldibenzofulvene derivatives bearing tert-butyl substituents has demonstrated significant AIE characteristics. nih.gov These molecules are poorly emissive in good solvents but show a dramatic increase in fluorescence upon aggregation in solvent/water mixtures or in the solid state. nih.gov Similarly, tert-butyl substituted carbazole (B46965) derivatives have also been shown to exhibit both thermally activated delayed fluorescence and aggregation-induced emission enhancement. nih.gov

Table 2: Aggregation-Induced Emission Properties of a Tert-Butyl Substituted Dibenzofulvene Derivative

Solvent SystemWater Fraction (%)Fluorescence EmissionQuantum Yield (Φ)
Acetonitrile0WeakLow
Acetonitrile/Water99Strong35-fold increase

Data based on findings for diphenyldibenzofulvene derivatives with tert-butyl substituents. nih.gov

The combination of a planar dibenzofuran core with a bulky, rotation-inducing tert-butyl group in this compound provides a promising molecular design for achieving AIE. The bromo-substituent further allows for the facile incorporation of this AIE-active core into larger molecular structures or polymeric systems, expanding its potential applications in advanced materials science.

Environmental Chemistry: Degradation Mechanisms of Dibenzo B,d Furans with Focus on Chemical Pathways

Thermal Decomposition Pathways

Thermal processes, such as industrial incineration and accidental fires, are significant sources of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.govpops.int However, high temperatures can also serve as a mechanism for their destruction. The thermal decomposition of dibenzofurans is a complex process influenced by temperature, oxygen levels, and the presence of other chemicals.

Research on waste printed circuit boards, which contain brominated flame retardants, shows that pyrolysis temperatures significantly affect PBDD/F formation and destruction. Increasing the pyrolysis temperature from 850°C to 1200°C can decrease the total PBDD/F content in bottom ash and flue gas by approximately 50%. researchgate.net The primary thermal degradation pathway for polychlorinated dibenzofurans (PCDFs) and their brominated analogs involves the destruction of the furan (B31954) ring structure. nih.gov At sufficiently high temperatures, typically above 850°C, the molecule breaks down into smaller, less harmful compounds. researchgate.net The decomposition of the carbon structure is a key step in this process. researchgate.netnih.gov

The general mechanism for thermal decomposition can be summarized in the following table:

Table 1: Key Factors in Thermal Decomposition of Halogenated Dibenzofurans
Factor Effect on Degradation Relevant Temperature Range (°C) Notes
Temperature Higher temperatures increase degradation efficiency. > 850 Formation is favored in the 200-500°C range, while destruction dominates at higher temperatures. researchgate.netscies.org
Oxygen Presence of oxygen facilitates oxidation and breakdown of the aromatic rings. N/A Incomplete combustion can lead to the formation of PBDD/Fs via de novo synthesis. nih.govscies.org
Additives Alkaline additives like CaO can inhibit PBDD/F synthesis by capturing halogen precursors (e.g., HBr). 850 - 1200 Addition of CaO can inhibit PBDD/F synthesis by over 90%. researchgate.net

The decomposition of the furan ring itself can proceed through ring-opening isomerization reactions or via the formation of carbene intermediates, as suggested by studies on substituted furans. researchgate.net For halogenated dibenzofurans, the cleavage of the carbon-halogen bond is also a critical step in the detoxification process.

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts (like TiO₂, ZnO/SnO₂) and a light source (e.g., UV radiation) to break down persistent organic pollutants. nih.govrsc.org This method is considered an effective technology for treating water contaminated with halogenated dibenzofurans. rsc.org

The degradation mechanism involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon irradiation of the photocatalyst. mdpi.com These radicals are powerful, non-selective oxidizing agents that attack the dibenzofuran (B1670420) molecule.

Key steps in the photocatalytic degradation of halogenated dibenzofurans include:

Adsorption: The dibenzofuran molecule adsorbs onto the surface of the photocatalyst. mdpi.com

Generation of ROS: UV irradiation of the catalyst generates electron-hole pairs. These react with water and oxygen to form hydroxyl radicals and superoxide (B77818) radicals. mdpi.com

Radical Attack: The hydroxyl radicals attack the aromatic rings of the dibenzofuran molecule. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) suggest that the primary photocatalytic degradation pathway involves the cleavage of the C-O ether bond, leading to the opening of the central furan ring. nih.gov This contrasts with direct photolysis (degradation by light alone), where the primary pathway is the cleavage of the carbon-halogen (C-X) bond. nih.gov

Mineralization: Subsequent attacks by radicals lead to the progressive breakdown of the molecule into smaller organic acids, and ultimately to CO₂, water, and mineral acids (e.g., HBr). mdpi.com

The rate of photocatalytic degradation is influenced by several factors, including the pH of the solution, the concentration of the pollutant, light intensity, and the amount of catalyst used. mdpi.com Research has shown that the degradation rate of PCDFs is generally faster than that of PCDDs, and the rate tends to decrease as the number of halogen atoms on the molecule increases. nih.gov

Bioremediation Mechanisms via Microbial Action

Bioremediation offers an environmentally sustainable and cost-effective approach to detoxify environments contaminated with dibenzofurans. neptjournal.comjabonline.in It relies on the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down these recalcitrant compounds. neptjournal.comfrontiersin.org

Several bacterial strains, particularly from the genera Sphingomonas, Terrabacter, and Pseudomonas, have been identified for their ability to degrade dibenzofuran and its halogenated derivatives. nih.govnih.gov The key to this biological degradation is the initial enzymatic attack that destabilizes the stable three-ring structure of the molecule.

The critical first step in the aerobic bacterial degradation of dibenzofuran is initiated by a class of enzymes known as angular dioxygenases . nih.govresearchgate.netethz.ch These multi-component enzyme systems attack the carbon atoms adjacent to the ether linkage (the "angular" position). nih.gov

The established enzymatic pathway for dibenzofuran degradation proceeds as follows:

Angular Dioxygenation: An angular dioxygenase, such as dibenzofuran 4,4a-dioxygenase, incorporates two oxygen atoms into the aromatic ring at the 4 and 4a positions. This creates a chemically unstable bicyclic hemiacetal intermediate. nih.govethz.ch

Spontaneous Rearomatization: The unstable intermediate spontaneously rearranges, which results in the cleavage of the ether bond and the opening of the central furan ring. This step transforms the dibenzofuran into a dihydroxylated biphenyl (B1667301) derivative (e.g., 2,2',3-trihydroxybiphenyl). nih.govnih.gov This ring-opening is a crucial detoxification step.

meta-Cleavage: The resulting dihydroxybiphenyl is then acted upon by another enzyme, an extradiol dioxygenase, which cleaves one of the aromatic rings. nih.gov

Downstream Metabolism: A hydrolase then acts on the meta-cleavage product. Through a series of subsequent enzymatic reactions, the molecule is further broken down into intermediates of central metabolism, such as salicylic (B10762653) acid, which can then be completely mineralized to CO₂ and water. nih.govnih.gov

This angular dioxygenation pathway is a common strategy used by microbes to degrade various dioxin-like compounds. researchgate.netfrontiersin.org The specificity and efficiency of these dioxygenases can vary between different bacterial strains, affecting their ability to degrade different substituted or halogenated dibenzofurans. nih.gov

Table 2: Key Enzymes in the Bioremediation of Dibenzofuran

Enzyme Function Organism Example Reference
Angular Dioxygenase Initiates degradation by attacking the C-O-C bridge, leading to ether bond cleavage. Terrabacter sp. strain DBF63, Sphingomonas sp. RW1 nih.govethz.ch
Extradiol Dioxygenase Cleaves the aromatic ring of the dihydroxybiphenyl intermediate. Terrabacter sp. strain DBF63 nih.gov
Hydrolase Acts on the meta-cleavage product to continue the degradation cascade. Terrabacter sp. strain DBF63 nih.gov

Computational Modeling of Degradation Processes

Computational modeling has become an essential tool for understanding and predicting the environmental fate of persistent organic pollutants like dibenzofurans. These models can simulate degradation pathways, estimate reaction rates, and predict the half-lives of these compounds in different environmental compartments. pops.intnih.gov

For thermal degradation , kinetic models are used to describe the formation and destruction of PCDD/Fs in combustion systems. These models account for competing reactions and can help optimize incinerator conditions to minimize emissions. researchgate.netnih.gov They often link the rate of PCDD/F formation to the rate of carbon degradation, indicating a common rate-determining step. nih.gov

For photodegradation , atmospheric chemistry models like the Atmospheric Oxidation Program (AOPWIN™) can be used to estimate the gas-phase half-lives of PBDD/Fs by calculating their reaction rates with hydroxyl radicals. pops.int Such models predict that the half-lives of PBDD/F congeners in the atmosphere can range from several days to over a year, highlighting their potential for long-range transport. pops.int

For bioremediation , computational frameworks have been developed to predict novel biodegradation pathways. nih.gov Systems like BNICE (Biochemical Network Integrated Computational Explorer) use a set of generalized enzymatic reaction rules to generate extensive reaction networks starting from a target xenobiotic compound. nih.gov These models can reproduce known biodegradation routes and propose novel, thermodynamically feasible pathways that could be targets for metabolic engineering. nih.gov Furthermore, models like the Biodegradation Probability Program (BIOWIN™) are used to estimate the probability and rate of microbial degradation, providing calculated half-lives in water and soil. pops.int These models consistently predict that PBDD/Fs have long half-lives, exceeding the thresholds for persistence in both water and soil. pops.int

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan, and how can purity be ensured?

The compound is typically synthesized via cyclization reactions using brominated precursors and tert-butyl-substituted intermediates. For example, a "one-step" condensation method involving bromo-ethanone derivatives and potassium carbonate in refluxing acetone has been employed for analogous dibenzofuran systems . Key steps include:

  • Cyclization : Use of anhydrous K₂CO₃ as a base to facilitate ring closure.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Commercial batches report >95% purity, validated via certificates of analysis (COA) .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store in airtight containers at room temperature, protected from light and moisture to prevent decomposition .
  • Solubility : Soluble in common organic solvents (e.g., DCM, THF), but avoid aqueous or protic solvents due to potential hydrolysis of the bromine moiety.
  • Safety : Use gloves and fume hoods, as brominated aromatics may release toxic fumes under heating .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons in the dibenzofuran core (δ 6.8–8.2 ppm). Bromine’s electronegativity causes deshielding of adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₆H₁₅BrO⁺, exact mass 302.0254) .
  • Elemental Analysis : Validate Br content (~26.4%) via combustion analysis .

Advanced Research Questions

Q. How can researchers functionalize the bromine site for targeted derivatization?

The bromine atom is a versatile handle for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (3:1) at 80°C to introduce aryl groups .
  • Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with amines to install amino groups .
  • Challenges : Steric hindrance from the tert-butyl group may reduce reaction yields. Optimize by using bulkier ligands (e.g., SPhos) or microwave-assisted heating .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity?

  • Steric Effects : The tert-butyl group at position 6 hinders electrophilic substitution at adjacent positions, directing reactivity to the bromine site .
  • Electronic Effects : The electron-donating tert-butyl group stabilizes the dibenzofuran core, reducing susceptibility to oxidation. Contrast this with electron-withdrawing groups (e.g., nitro), which increase oxidative degradation .

Q. How can contradictory reactivity data under varying conditions be resolved?

For example, conflicting reports on bromine’s lability in SNAr reactions:

  • Kinetic Analysis : Use DFT calculations to model transition states and identify rate-limiting steps.
  • Parameter Optimization : Screen solvents (e.g., DMF vs. DMSO), temperatures, and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to reconcile discrepancies .
  • In Situ Monitoring : Employ techniques like IR spectroscopy or GC-MS to track intermediate formation .

Q. What role does this compound play in medicinal chemistry or materials science?

  • Medicinal Chemistry : As a rigid, lipophilic scaffold for drug candidates targeting kinases or GPCRs. The bromine site allows late-stage diversification .
  • Materials Science : Its planar structure and halogenated moiety make it a candidate for organic semiconductors or liquid crystals. Studies show tert-butyl groups enhance solubility in polymer matrices .

Q. What computational tools can predict the compound’s reactivity or binding interactions?

  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes).
  • DFT Calculations : Gaussian 16 or ORCA can simulate reaction pathways (e.g., bromine displacement) and frontier molecular orbitals (HOMO/LUMO) .

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